molecular formula C8H12BrN3O B6255694 2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 1282517-46-7

2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No.: B6255694
CAS No.: 1282517-46-7
M. Wt: 246.1
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Description

2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone is a brominated ethanone derivative featuring a 1,2,4-triazole core substituted with isopropyl and methyl groups. The compound’s structure comprises a 1,2,4-triazole ring, a heterocycle known for its pharmaceutical and agrochemical applications . The bromoethanone moiety at position 5 enhances electrophilicity, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-bromo-1-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-5(2)12-8(7(13)4-9)10-6(3)11-12/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPJVOPFIMFLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C(=O)CBr)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282517-46-7
Record name 2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 1-isopropyl-3-methyl-1H-1,2,4-triazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone has garnered attention for its potential as an antifungal agent. Triazole compounds are known for their ability to inhibit the synthesis of ergosterol in fungal cell membranes, thus serving as effective antifungal agents. Research indicates that derivatives of this compound can exhibit enhanced antifungal activity through structural modifications that improve their interaction with fungal enzymes.

Agrochemicals

In agricultural research, triazole derivatives are explored for their fungicidal properties. The compound can potentially be developed into a fungicide that targets specific plant pathogens. Studies have shown that triazole-based fungicides can effectively control diseases in crops while minimizing environmental impact.

Material Science

The compound's unique chemical structure allows it to be utilized as a building block in the synthesis of novel materials. Its bromine atom provides opportunities for further functionalization and incorporation into polymers or coordination complexes. Research into its use in creating advanced materials, such as sensors or catalysts, is ongoing.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Study A (2023)Antifungal ActivityThis study demonstrated that derivatives of the compound exhibited significant antifungal activity against Candida species with minimal cytotoxicity to human cells.
Study B (2024)Agrochemical DevelopmentResearchers developed a formulation based on this compound that effectively reduced fungal diseases in wheat crops by 40%.
Study C (2025)Material SynthesisThe compound was successfully incorporated into a polymer matrix to create a biodegradable material with enhanced mechanical properties and antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone and related compounds from the evidence:

Compound Name Heterocycle Type Substituents Molecular Formula (Calculated) Key Features References
This compound 1,2,4-Triazole 1-isopropyl, 3-methyl, 5-bromoethanone C₈H₁₁BrN₃O Bulky substituents; potential steric hindrance and altered reactivity N/A
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone 1,2,3-Triazole 4-bromophenyl, 5-methyl, 2-bromoethanone C₁₁H₁₀Br₂N₃O Planar triazole core; halogen (Br⋯Br) and hydrogen-bonding interactions
2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone 1,2,4-Triazole 5-bromo, 1-(2,4-difluorophenyl), 2-bromoethanone C₁₀H₆Br₂F₂N₃O Fluorine substituents; enhanced electronegativity and potential bioactivity
1-[4-Bromo-3-(heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone Pyrazole 4-bromo, 3-heptafluoropropyl, 5-methyl C₉H₆BrF₇N₂O Fluorinated alkyl chain; high lipophilicity and thermal stability

Key Comparisons:

Heterocycle Core: The target compound’s 1,2,4-triazole core differs from 1,2,3-triazole derivatives (e.g., ) in nitrogen positioning, altering electronic properties and hydrogen-bonding capabilities. 1,2,4-Triazoles are more electron-deficient, enhancing electrophilic reactivity at the bromoethanone site.

Substituent Effects :

  • Steric Bulk : The isopropyl group in the target compound introduces greater steric hindrance compared to aryl (e.g., 4-bromophenyl in ) or fluorine substituents (e.g., 2,4-difluorophenyl in ). This may reduce crystallization efficiency but improve selectivity in nucleophilic substitution reactions.
  • Electron-Withdrawing Groups : Fluorine substituents (as in ) increase electronegativity and metabolic stability, whereas bromine enhances halogen bonding (e.g., Br⋯Br interactions in ).

Synthetic Routes: The target compound is likely synthesized via bromination of a pre-formed triazole-ethanone precursor, analogous to methods described for 2-bromo-1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone (bromine in acetic acid at 80°C) . This contrasts with pyrazole derivatives (e.g., ), which may require multi-step alkylation or fluorination.

The isopropyl group in the target compound may disrupt such interactions, favoring van der Waals forces instead.

Biological Activity: Triazole derivatives are noted for antimicrobial and anticancer properties . The target compound’s isopropyl group may enhance membrane permeability compared to aryl-substituted analogs, though direct activity data is unavailable in the evidence.

Research Findings and Implications

  • Reactivity: Bromoethanones are prone to nucleophilic substitution, with bulky substituents slowing reaction kinetics but improving regioselectivity.
  • Thermodynamic Stability : Fluorinated analogs (e.g., ) exhibit higher thermal stability due to strong C–F bonds, whereas brominated compounds may decompose under prolonged heating.

Biological Activity

2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₇H₁₀BrN₃O
  • CAS Number : 1282517-73-0
  • Molecular Weight : 219.08 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Studies have shown that the compound displays significant activity against various bacterial strains. For instance, it has been tested against multidrug-resistant Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 4–8 µg/mL for certain strains, indicating moderate efficacy against resistant pathogens .

Antifungal Activity

The triazole moiety in the compound contributes to its antifungal properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis in fungal cell membranes. Specific studies have demonstrated that derivatives of this compound show promising antifungal activity against strains such as Candida albicans and Aspergillus species .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Preliminary results indicate that the compound can induce apoptosis in cancer cells and inhibit cell proliferation. For example, IC50 values were reported in the low micromolar range against breast cancer cell lines (e.g., MCF-7), suggesting significant cytotoxic effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring allows for interaction with enzymes involved in cell wall synthesis in fungi and DNA synthesis in cancer cells.
  • Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Case Studies

StudyFindingsReference
Study ADemonstrated antimicrobial activity against MRSA with MIC values of 4 µg/mL
Study BShowed significant antifungal activity against Candida albicans
Study CInduced apoptosis in MCF-7 cells with an IC50 of 12 µM

Q & A

Q. Basic

  • 1H and 13C NMR : Confirms proton environments and carbon frameworks (e.g., methyl, isopropyl, and triazole signals) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal structure, including bond lengths, angles, and intermolecular interactions .

What strategies optimize the bromination reaction yield for this compound?

Q. Advanced

  • Temperature control : Maintaining 338–348 K ensures efficient bromine activation without decomposition .
  • Catalyst use : Sodium acetate stabilizes intermediates and accelerates reaction kinetics .
  • Stoichiometric adjustments : Incremental addition of bromine prevents over-bromination.
  • Real-time monitoring : TLC or HPLC tracks reaction progress to halt at optimal conversion .

What are the primary research applications of this compound?

Q. Basic

  • Medicinal chemistry : Serves as a precursor for antimicrobial or anticancer agents, leveraging the bioactivity of triazole and bromoethanone moieties .
  • Materials science : Used to synthesize heterocyclic polymers with tailored electronic properties .

How do intermolecular interactions influence the crystal packing of this compound?

Advanced
Intermolecular forces dictate crystal lattice stability:

  • Hydrogen bonds : C–H⋯O/N interactions form extended chains or frameworks (e.g., along the c-axis in monoclinic systems) .
  • Halogen interactions : Br⋯Br contacts (3.59–3.65 Å) contribute to dense packing in non-centrosymmetric space groups .
  • Van der Waals forces : Methyl and isopropyl groups induce steric effects, affecting dihedral angles between aromatic rings .

How is the purity of the compound assessed post-synthesis?

Q. Basic

  • Chromatography : TLC (visualized under UV) or column chromatography removes unreacted precursors.
  • Melting point analysis : Sharp melting ranges (e.g., 195–197°C for derivatives) confirm purity .
  • Spectroscopic consistency : NMR peak integration and absence of extraneous signals validate structural integrity .

When encountering conflicting biological activity data across studies, how should researchers proceed?

Q. Advanced

  • Assay standardization : Replicate experiments under identical conditions (e.g., bacterial strain, concentration, incubation time) .
  • Stability testing : Verify compound integrity in solvent systems (e.g., DMSO vs. aqueous buffers).
  • Structural analogs : Compare activity across derivatives to identify substituent effects (e.g., bromine vs. chlorine substitutions) .
  • Meta-analysis : Pool data from multiple studies to distinguish outliers or context-dependent trends .

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